molecular formula C34H32CoN4O4 B228035 Cobalt protoporphyrin IX CAS No. 14325-03-2

Cobalt protoporphyrin IX

Cat. No.: B228035
CAS No.: 14325-03-2
M. Wt: 619.6 g/mol
InChI Key: DQOHHIZCWHDXOB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt protoporphyrin IX is a metalloporphyrin compound where cobalt is coordinated within the protoporphyrin IX ring. Porphyrins are macrocyclic compounds essential for various biological systems, including plants, bacteria, and animals. They form complexes with metals to generate metalloporphyrins, which have unique properties determined by the bound metal ions . This compound is known for its ability to induce heme oxygenase-1 (HO-1) and has broad anti-inflammatory properties .

Mechanism of Action

Cobaltiprotoporphyrin increases plasma concentrations of G-CSF, IL-6, and MCP- in mice, triggering the mobilization of granulocytes and hematopoietic stem and progenitor cells (HSPC) . It also enhances cell migratory capacity under hyperglycemic conditions, and protects cells from oxidative and LPS-induced cellular damage in HG media containing either H2O2 or LPS .

Future Directions

Cobaltiprotoporphyrin has been demonstrated to promote tissue regeneration and has potential therapeutic benefits . Future studies are warranted to study the relationship between CoPP treatment and mitochondrial biogenesis in the presence of high glucose and H2O2 . It could lead to the development of new strategies for the treatment of neutropenia and HSPC transplantation .

Preparation Methods

Cobalt protoporphyrin IX can be synthesized by adding an acetic acid solution of protoporphyrin drop by drop to a solution of cobaltous acetate in glacial acetic acid at a temperature range of 30°C to 45°C . This method ensures the proper coordination of cobalt within the protoporphyrin ring. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Cobalt protoporphyrin IX undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cobalt protoporphyrin IX is unique compared to other metalloporphyrins due to its specific induction of HO-1 and its broad anti-inflammatory properties. Similar compounds include:

    Iron protoporphyrin IX (heme): A substrate for HO-1.

    Tin protoporphyrin IX: An inhibitor of HO-1 enzymatic activity.

    Zinc protoporphyrin: Another metalloporphyrin with distinct biological activities.

This compound’s ability to mobilize hematopoietic stem and progenitor cells and its therapeutic potential in wound healing make it a unique and valuable compound in scientific research and medical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cobaltiprotoporphyrin involves the reaction of cobalt acetate with protoporphyrin IX to form the desired compound.", "Starting Materials": [ "Cobalt acetate", "Protoporphyrin IX" ], "Reaction": [ "Dissolve cobalt acetate in a suitable solvent such as ethanol", "Add protoporphyrin IX to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash with the solvent", "Dry the compound under vacuum" ] }

CAS No.

14325-03-2

Molecular Formula

C34H32CoN4O4

Molecular Weight

619.6 g/mol

IUPAC Name

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate;cobalt(2+)

InChI

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);/q;+2/p-2

InChI Key

DQOHHIZCWHDXOB-UHFFFAOYSA-L

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Co]

SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Co+2]

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Co+2]

Synonyms

cobalt protoporphyrin
cobalt protoporphyrin IX
cobalt(III) protoporphyrin IX
cobaltiprotoporphyrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cobalt protoporphyrin IX
Reactant of Route 2
Reactant of Route 2
Cobalt protoporphyrin IX
Reactant of Route 3
Cobalt protoporphyrin IX
Reactant of Route 4
Cobalt protoporphyrin IX
Reactant of Route 5
Cobalt protoporphyrin IX
Reactant of Route 6
Cobalt protoporphyrin IX
Customer
Q & A

Q1: How does Cobalt protoporphyrin IX exert its biological effects?

A1: this compound primarily acts as a potent inducer of heme oxygenase-1 (HO-1) [, , , , , , , , , , , , , , , , , ]. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). These byproducts, particularly biliverdin and CO, possess potent antioxidant, anti-inflammatory, and cytoprotective properties, contributing to the therapeutic potential of CoPPIX [, , , , , , , , , ].

Q2: Can you elaborate on the specific downstream effects of this compound mediated by HO-1 induction?

A2: Induction of HO-1 by this compound leads to various downstream effects, including:

  • Antioxidant effects: Biliverdin, a potent antioxidant, scavenges reactive oxygen species (ROS), protecting cells from oxidative damage [, , , , ].
  • Anti-inflammatory effects: HO-1 induction modulates the immune response, reducing the production of pro-inflammatory cytokines and chemokines [, , , , , , , , , ].
  • Cytoprotection: CO, another byproduct of heme degradation, exerts anti-apoptotic and anti-inflammatory effects, contributing to cell survival [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H32CoN4O4, and its molecular weight is 623.57 g/mol.

Q4: Are there any specific spectroscopic data available for this compound?

A4: Yes, spectroscopic studies, including UV-Vis and EPR spectroscopy, have been conducted to characterize this compound. These studies provide insights into its electronic structure, coordination state, and interactions with other molecules [, ].

Q5: Does this compound possess any catalytic properties?

A5: While this compound is primarily known for its role in HO-1 induction, studies have shown that it can also exhibit catalytic activity in certain reactions, such as hydrogen production [].

Q6: Has computational chemistry been employed to study this compound?

A6: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the interactions of this compound with its target proteins, such as REV-ERBβ []. These studies provide valuable insights into the binding modes and molecular mechanisms underlying its biological activity.

Q7: How do structural modifications of this compound affect its activity and selectivity?

A7: Structural modifications, particularly changes in the metal center of the porphyrin ring, significantly influence the activity and selectivity of this compound. For instance, replacing cobalt with iron converts it into heme, the natural agonist of REV-ERBβ, while retaining cobalt but modifying the porphyrin ring can alter its binding affinity and antagonistic properties [, ].

Q8: What are the strategies to improve the stability, solubility, or bioavailability of this compound?

A8: Strategies to improve this compound's pharmaceutical properties include:

  • Nanoparticle encapsulation: Encapsulating CoPPIX in nanoparticles enhances its stability, solubility, and targeted delivery to specific tissues [, ].
  • Chemical modifications: Modifying the porphyrin ring structure can improve solubility and bioavailability [].

Q9: What are the major findings from in vitro and in vivo studies regarding the efficacy of this compound?

A9: Numerous studies have demonstrated the therapeutic potential of this compound in various disease models:

  • Liver injury: CoPPIX protects against liver damage induced by various insults, including ischemia-reperfusion injury and drug-induced hepatotoxicity [, , ].
  • Cardiovascular diseases: CoPPIX exhibits cardioprotective effects against ischemia-reperfusion injury and hypertrophy [, ].
  • Respiratory diseases: CoPPIX alleviates lung injury in models of pneumonia and acute lung injury [, ].
  • Neurological disorders: CoPPIX shows promise in models of stroke and neurodegenerative diseases [, ].

Q10: Is there any evidence of resistance development to this compound?

A10: Currently, there is limited information available on the development of resistance to this compound.

Q11: What is known about the toxicological profile and safety of this compound?

A11: While this compound is generally considered safe at therapeutic doses, high doses or prolonged administration can lead to potential toxicity. This might be attributed to the accumulation of its metabolites, particularly iron, which can contribute to oxidative stress. Further research is needed to determine its long-term safety profile in humans.

Q12: What strategies can be employed to enhance the delivery of this compound to specific targets?

A12: Targeted drug delivery systems, such as nanoparticles conjugated with specific ligands, can improve the delivery of this compound to desired tissues or cells [, ]. This approach enhances its therapeutic efficacy and reduces potential side effects.

Q13: Which analytical techniques are commonly used to characterize and quantify this compound?

A13: Commonly employed analytical techniques include:

  • High-performance liquid chromatography (HPLC): This technique separates and quantifies CoPPIX in biological samples [, ].
  • Spectrophotometry: UV-Vis spectrophotometry measures the absorbance of CoPPIX at specific wavelengths, allowing for its quantification [, ].
  • Mass spectrometry: This highly sensitive technique identifies and quantifies CoPPIX based on its mass-to-charge ratio [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.